molecular formula C24H27N3O4 B11419199 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11419199
M. Wt: 421.5 g/mol
InChI Key: GEVQOLLITDBYOU-UHFFFAOYSA-N
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Description

The compound 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a fused bicyclic core (pyrrolo[3,4-c]pyrazol-6-one) substituted with aryl and alkyl groups. Its structural complexity arises from:

  • 4-(4-Butoxyphenyl): A para-butoxy-substituted phenyl ring, contributing hydrophobicity and steric bulk.
  • 3-(2-Hydroxyphenyl): An ortho-hydroxyphenyl group capable of hydrogen bonding and tautomerism.
  • 5-(3-Hydroxypropyl): A hydroxypropyl side chain enhancing solubility and enabling further functionalization.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-2-3-15-31-17-11-9-16(10-12-17)23-20-21(18-7-4-5-8-19(18)29)25-26-22(20)24(30)27(23)13-6-14-28/h4-5,7-12,23,28-29H,2-3,6,13-15H2,1H3,(H,25,26)

InChI Key

GEVQOLLITDBYOU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions

    Formation of the Pyrrolo[3,4-c]pyrazol Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using a butoxyphenyl halide and a suitable base.

    Attachment of the Hydroxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenyl boronic acid or halide.

    Addition of the Hydroxypropyl Group: This can be done through an alkylation reaction using a hydroxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)

    Reducing Agents: NaBH₄, LiAlH₄

    Coupling Reagents: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), CuI (Copper(I) iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular signaling pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound ID/Ref Core Structure R1 (4-position) R2 (3-position) R3 (5-position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrrolo[3,4-c]pyrazol-6(1H)-one 4-Butoxyphenyl 2-Hydroxyphenyl 3-Hydroxypropyl C25H27N3O4 433.51 N/A N/A
Pyrrolo[3,4-c]pyrazol-6(2H)-one 4-Ethoxyphenyl 2-Hydroxyphenyl 3-Pyridinylmethyl C24H22N4O3 426.46 N/A N/A
Pyrrolo[3,4-c]pyrazol-6(2H)-one 4-Chlorophenyl 2-Hydroxyphenyl 3-Methoxypropyl C21H20ClN3O3 397.85 N/A N/A
, Comp. 25 Dihydropyrrol-2-one 4-Methylbenzoyl 3-Hydroxy 3-Trifluoromethylphenyl C22H21F3NO4 420.42 205–207 9
, Comp. 20 Dihydropyrrol-2-one 4-Methylbenzoyl 3-Hydroxy 4-tert-Butylphenyl C25H30NO4 408.51 263–265 62

Key Findings from Comparative Analysis

Substituent Impact on Solubility: The 3-hydroxypropyl group in the target compound (vs. Butoxyphenyl (target) vs. ethoxyphenyl (): The longer alkyl chain in butoxy increases lipophilicity, which may affect membrane permeability in biological systems .

Thermal Stability and Melting Points :

  • Bulky substituents (e.g., tert-butyl in , Comp. 20) correlate with higher melting points (263–265°C), suggesting increased crystallinity . The target compound’s butoxyphenyl group may similarly enhance thermal stability.

Synthetic Accessibility :

  • Analogous compounds (e.g., , Comp. 25) were synthesized via multicomponent reactions with low yields (9–21%), highlighting challenges in optimizing sterically congested pyrrolopyrazole derivatives . The target compound’s hydroxypropyl group may require protective-group strategies to prevent side reactions.

Hydrogen Bonding and Tautomerism: The 2-hydroxyphenyl group in the target compound and analogs () can undergo tautomerism, stabilizing enol forms via intramolecular hydrogen bonds, as observed in hydroxypyrazole derivatives () .

Biological Activity

The compound 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one , identified by its CAS number 866247-44-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

  • Molecular Formula : C24_{24}H31_{31}N3_{3}O4_{4}
  • Molecular Weight : 425.5 g/mol
  • Structure : The compound contains a pyrrolo-pyrazolone framework, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators in vitro and in vivo. For instance, studies have shown that related pyrazole derivatives can reduce paw edema in animal models, suggesting a potential mechanism for anti-inflammatory action through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals. The presence of hydroxyl groups in its structure is believed to enhance its capacity to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

3. Antimicrobial Properties

Preliminary studies have reported that similar compounds demonstrate antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Case Study 1: Anti-inflammatory Effects in Rodent Models

In a controlled study, rodents treated with the compound showed a statistically significant reduction in paw swelling compared to untreated controls. The study utilized both acute and chronic inflammation models, demonstrating that the compound could effectively reduce inflammation markers such as TNF-alpha and IL-6 levels.

Case Study 2: Antioxidant Evaluation

A comparative analysis using DPPH and ABTS assays revealed that the compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. The structure-activity relationship indicated that the presence of multiple hydroxyl groups contributed significantly to its antioxidant capacity.

The biological activities of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and oxidative stress.
  • Scavenging Free Radicals : The hydroxyl groups facilitate electron donation, allowing the molecule to neutralize free radicals effectively.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways related to inflammation and cell survival.

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